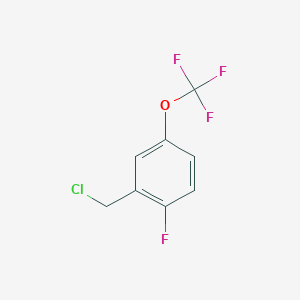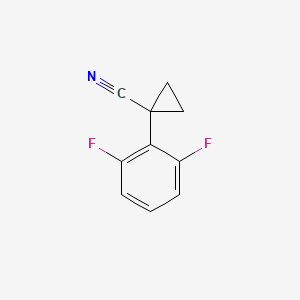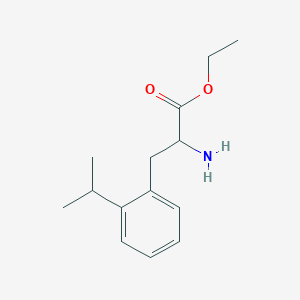
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid: is a synthetic amino acid derivative with the chemical formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is a modified form of phenylalanine, where a chlorine atom is substituted at the 5th position and a methyl group at the 2nd position of the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid typically involves the chlorination and methylation of phenylalanine derivatives. One common method includes the reaction of 5-chloro-2-methyl aniline with aniline diazonium salt prepared through diazotization of an aniline substance. This is followed by hydrazine hydrate normal-pressure reduction and hydrogenolysis in the presence of a catalyst .
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction pathways as described above. The process includes steps like diazotization, reduction, and hydrogenolysis, followed by purification techniques such as crystallization and filtration to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid is used as a building block in organic synthesis for the preparation of various complex molecules .
Biology:
In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis due to its structural similarity to natural amino acids .
Medicine:
The compound is investigated for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its effects on metabolic pathways .
Industry:
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid involves its incorporation into proteins and peptides, where it can affect the structure and function of these biomolecules. It may also act as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phenylalanine: An essential amino acid with the formula C9H11NO2.
4-Chloro-DL-phenylalanine: A similar compound with a chlorine atom at the 4th position.
2-Methyl-DL-phenylalanine: A compound with a methyl group at the 2nd position.
Uniqueness:
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical and biological properties compared to its analogs. This dual substitution can lead to different reactivity and interactions in chemical and biological systems .
Eigenschaften
IUPAC Name |
2-amino-3-(5-chloro-2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPGEIIQISZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7900239.png)


